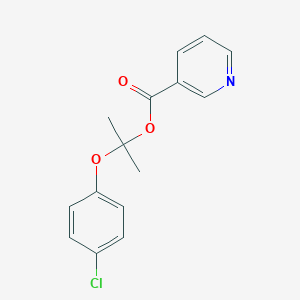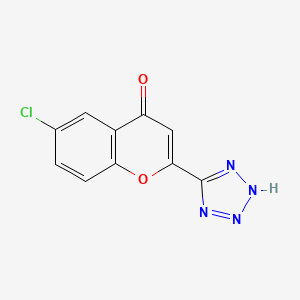![molecular formula C33H29CuK3N4O6 B14679147 copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate CAS No. 28853-00-1](/img/structure/B14679147.png)
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is a complex organic compound that features a porphyrin ring structure. This compound is notable for its coordination with copper and potassium ions, which imparts unique chemical and physical properties. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme, which is crucial for oxygen transport in blood.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate can be achieved through several methods:
Reaction of Basic Copper(II) Carbonate with Carboxylic Acid: This method involves reacting basic copper(II) carbonate with the appropriate carboxylic acid to form the copper carboxylate complex.
Reaction of Sodium Salt of Carboxylic Acid with Copper(II) Sulfate: This method involves the reaction of the sodium salt of the carboxylic acid with copper(II) sulfate in an aqueous solution.
Reaction of Copper(II) Acetate with Carboxylic Acid in Ethanol-Water Solution: This method is particularly useful when the carboxylic acid is insoluble in water but soluble in ethanol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above, with careful control of reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the copper ion can change its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the copper ion.
Substitution: The compound can participate in substitution reactions, where one ligand in the coordination complex is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands that can replace existing ones in the coordination complex.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may yield lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific pathways in diseases.
Industry: Used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate exerts its effects involves its ability to coordinate with various ligands and participate in redox reactions. The copper ion can interact with molecular targets, influencing pathways such as electron transport and catalysis. The porphyrin ring structure allows for interactions with a wide range of molecules, making it versatile in its applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heme: A naturally occurring porphyrin complex with iron instead of copper.
Chlorophyll: A magnesium-containing porphyrin complex involved in photosynthesis.
Phthalocyanines: Synthetic porphyrin-like compounds used in dyes and pigments.
Uniqueness
Copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate is unique due to its specific coordination with copper and potassium ions, which imparts distinct chemical and physical properties compared to other porphyrin complexes.
Eigenschaften
CAS-Nummer |
28853-00-1 |
|---|---|
Molekularformel |
C33H29CuK3N4O6 |
Molekulargewicht |
758.4 g/mol |
IUPAC-Name |
copper;tripotassium;3-[20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,17-trimethyl-2,3-dihydroporphyrin-22-id-2-yl]propanoate |
InChI |
InChI=1S/C33H34N4O6.Cu.3K/c1-6-18-10-19-11-27-20(7-2)15(3)23(35-27)13-24-16(4)21(8-9-28(38)39)31(36-24)22(12-29(40)41)32-30(33(42)43)17(5)25(37-32)14-26(18)34-19;;;;/h7,10-11,13-14,16,21H,2,6,8-9,12H2,1,3-5H3,(H5,34,35,36,37,38,39,40,41,42,43);;;;/q;+2;3*+1/p-5 |
InChI-Schlüssel |
ANCLEWHDVPMSMQ-UHFFFAOYSA-I |
Kanonische SMILES |
CCC1=CC2=NC1=CC3=C(C(=C([O-])[O-])C(=N3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C.[K+].[K+].[K+].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


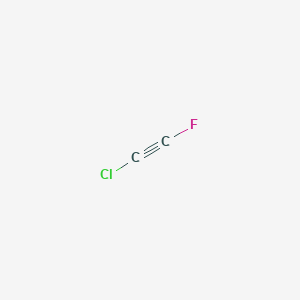
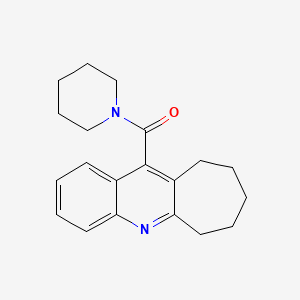
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
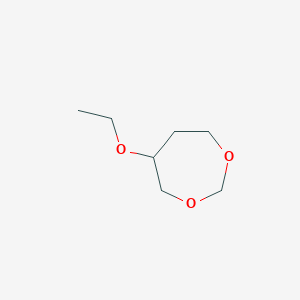
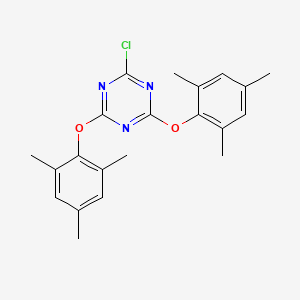
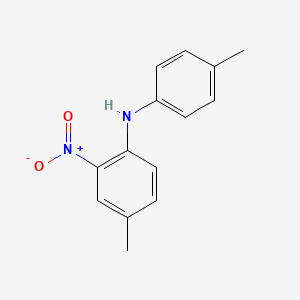


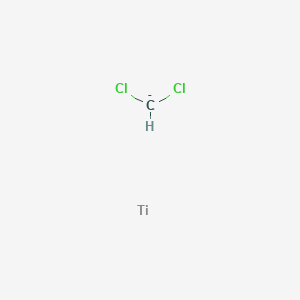
![3-[8,12,17-Tris(2-carboxyethyl)-3,7,13,18-tetramethylporphyrin-2-yl]prop-2-enoic acid](/img/structure/B14679130.png)
![Ethanediamide, N-[5-(1,1-dimethylethyl)-2-ethoxyphenyl]-N'-[4-(1,1-dimethylethyl)-2-ethylphenyl]-](/img/structure/B14679140.png)
